Cas no 2172202-35-4 (3-(4-chloro-3-methylphenyl)methyloxolan-3-ol)

3-(4-Chloro-3-methylphenyl)methyloxolan-3-ol is a synthetic organic compound characterized by its unique structure and properties. This compound offers advantages such as high purity and excellent solubility, making it suitable for various applications in pharmaceuticals and fine chemicals. Its stability and specificity contribute to its effectiveness in synthetic pathways, where it can serve as a valuable intermediate.
3-(4-chloro-3-methylphenyl)methyloxolan-3-ol structure
2172202-35-4 structure
Product name:3-(4-chloro-3-methylphenyl)methyloxolan-3-ol
CAS No:2172202-35-4
MF:C12H15ClO2
Molecular Weight:226.699302911758
CID:5865747
PubChem ID:165530517

3-(4-chloro-3-methylphenyl)methyloxolan-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol
    • 3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
    • EN300-1282773
    • 2172202-35-4
    • インチ: 1S/C12H15ClO2/c1-9-6-10(2-3-11(9)13)7-12(14)4-5-15-8-12/h2-3,6,14H,4-5,7-8H2,1H3
    • InChIKey: IYKXXYZSWMICCX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CC1(COCC1)O

計算された属性

  • 精确分子量: 226.0760574g/mol
  • 同位素质量: 226.0760574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 29.5Ų

3-(4-chloro-3-methylphenyl)methyloxolan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1282773-50mg
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
50mg
$768.0 2023-10-01
Enamine
EN300-1282773-1.0g
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
1g
$1214.0 2023-06-07
Enamine
EN300-1282773-2500mg
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
2500mg
$1791.0 2023-10-01
Enamine
EN300-1282773-0.1g
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
0.1g
$1068.0 2023-06-07
Enamine
EN300-1282773-500mg
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
500mg
$877.0 2023-10-01
Enamine
EN300-1282773-100mg
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
100mg
$804.0 2023-10-01
Enamine
EN300-1282773-0.05g
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
0.05g
$1020.0 2023-06-07
Enamine
EN300-1282773-0.25g
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
0.25g
$1117.0 2023-06-07
Enamine
EN300-1282773-10.0g
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
10g
$5221.0 2023-06-07
Enamine
EN300-1282773-5.0g
3-[(4-chloro-3-methylphenyl)methyl]oxolan-3-ol
2172202-35-4
5g
$3520.0 2023-06-07

3-(4-chloro-3-methylphenyl)methyloxolan-3-ol 関連文献

3-(4-chloro-3-methylphenyl)methyloxolan-3-olに関する追加情報

3-(4-Chloro-3-methylphenyl)methyloxolan-3-ol: A Comprehensive Overview

3-(4-Chloro-3-methylphenyl)methyloxolan-3-ol (CAS No. 2172202-35-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol.

Chemical Structure and Properties

The chemical structure of 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol is defined by a cyclopentane ring with a hydroxyl group at the C-3 position and a substituted benzene ring attached to the C-1 position. The presence of a chlorine atom and a methyl group on the benzene ring imparts specific electronic and steric effects, which can influence the compound's reactivity and biological activity. The molecular formula of 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol is C14H18O2Cl, with a molecular weight of approximately 261.75 g/mol.

The physical properties of 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol include its solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is relatively stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods.

Synthesis Methods

The synthesis of 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol has been explored through various routes, each offering unique advantages and challenges. One common approach involves the reaction of 4-chloro-3-methylbenzaldehyde with an appropriate cyclic ether precursor, followed by reduction to form the hydroxyl group. This method typically employs mild conditions and yields high-purity products suitable for further characterization and biological testing.

An alternative synthetic route involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the cyclopentane ring and introduce the substituted benzene moiety. These methods have gained popularity due to their efficiency and scalability in producing complex organic molecules with high stereoselectivity.

Biological Activities

3-(4-Chloro-3-methylphenyl)methyloxolan-3-ol has shown promising biological activities in several preclinical studies. One notable area of research is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. These findings suggest that 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol has also been investigated for its potential as an antitumor agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Clinical Trials and Future Directions

The promising preclinical results for 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol have led to increased interest in advancing this compound into clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in human subjects. These trials are crucial for determining appropriate dosing regimens and identifying any potential side effects or adverse reactions.

Beyond clinical trials, ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of 3-(4-chloro-3-methylphenyl)methyloxolan-3-ol. Advances in computational chemistry and structural biology are providing valuable insights into how this compound interacts with specific protein targets, which can inform the design of more potent and selective analogs.

Conclusion

3-(4-Chloro-3-methylphenyl)methyloxolan-3-ol, with its unique chemical structure and promising biological activities, represents a compelling candidate for further development in medicinal chemistry and pharmaceutical research. The ongoing preclinical studies and clinical trials offer hope for new therapeutic options in treating inflammatory diseases and cancer. As research continues to advance, it is anticipated that this compound will contribute significantly to improving patient outcomes and advancing our understanding of complex biological processes.

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